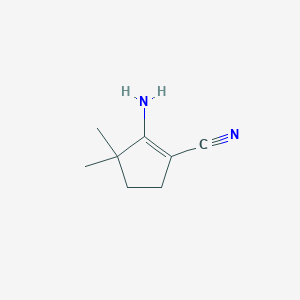
1-propyl-decahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-n-Propyldecalin is a bicyclic hydrocarbon belonging to the decalin family. Its molecular formula is C13H24 , and it has a molecular weight of 180.3297 g/mol . This compound is characterized by its two fused cyclohexane rings and a propyl group attached to one of the rings.
Preparation Methods
Alpha-n-Propyldecalin can be synthesized through several methods:
Catalytic Hydrogenation of Decalone: This method involves the hydrogenation of decalone in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature.
Dehydrocyclization of 4-Propyltetralin: This method involves the dehydrocyclization of 4-propyltetralin, which can be achieved using various catalysts and reaction conditions.
Chemical Reactions Analysis
Alpha-n-Propyldecalin undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Alpha-n-Propyldecalin has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-propyl-decahydronaphthalene involves its interaction with cellular components. It has been shown to exhibit antibacterial and anti-inflammatory properties, likely through the disruption of bacterial cell membranes and inhibition of inflammatory pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Alpha-n-Propyldecalin can be compared with other similar compounds in the decalin family:
1-Propyldecalin, cis: This stereoisomer has a similar structure but differs in the spatial arrangement of atoms, leading to different physical and chemical properties.
1-Propyldecalin, trans: Another stereoisomer with distinct properties due to the different arrangement of atoms.
Alpha-n-Propyldecalin is unique due to its specific structural features and the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h11-13H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXIFRGJVIZERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC2C1CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919430 |
Source


|
| Record name | 1-Propyldecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91972-45-1 |
Source


|
| Record name | alpha-n-Propyldecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091972451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyldecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

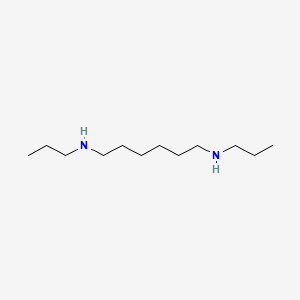




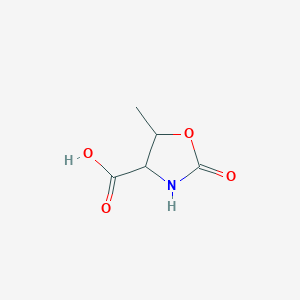
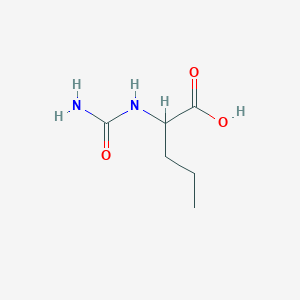
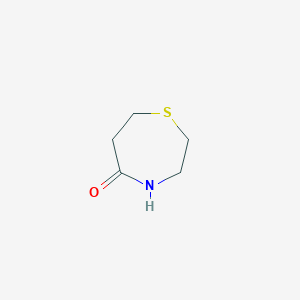

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

